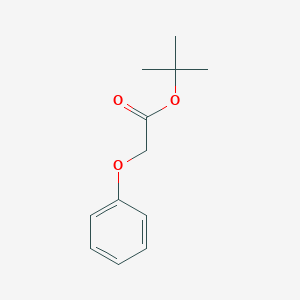

Tert-butyl 2-phenoxyacetate

CAS No.:

Cat. No.: VC18362864

Molecular Formula: C12H16O3

Molecular Weight: 208.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H16O3 |

|---|---|

| Molecular Weight | 208.25 g/mol |

| IUPAC Name | tert-butyl 2-phenoxyacetate |

| Standard InChI | InChI=1S/C12H16O3/c1-12(2,3)15-11(13)9-14-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3 |

| Standard InChI Key | SQODLBZBNXPSKQ-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)COC1=CC=CC=C1 |

Introduction

Chemical Identity and Structural Features

Tert-butyl 2-phenoxyacetate (CAS: 36304-22-0) is defined by the IUPAC name tert-butyl 2-phenoxyacetate. Its structure consists of a phenoxy group (-O-C6H5) linked to an acetate moiety, which is esterified with a tert-butyl group (-OC(CH3)3). Key identifiers include:

The tert-butyl group enhances steric hindrance and lipophilicity, while the phenoxyacetate moiety facilitates nucleophilic and electrophilic reactions .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

Tert-butyl 2-phenoxyacetate is typically synthesized via esterification of phenoxyacetic acid with tert-butyl alcohol or tert-butyl bromide. A common method involves:

-

Reaction Setup: Phenoxyacetic acid is reacted with tert-butyl bromide in the presence of a base (e.g., pyridine or cesium carbonate) under anhydrous conditions .

-

Conditions: The reaction is carried out in tetrahydrofuran (THF) or dichloromethane (DCM) at reflux temperatures (40–60°C) for 6–12 hours .

-

Purification: The crude product is washed with aqueous HCl, followed by column chromatography using hexane/ethyl acetate (4:1) to achieve >95% purity .

Key Data:

| Parameter | Value |

|---|---|

| Yield | 65–75% |

| Purity (HPLC) | >95% |

Industrial Production

Industrial synthesis employs continuous flow reactors to optimize scalability and efficiency. Automated systems ensure precise control of reaction parameters, such as temperature and stoichiometry, minimizing side reactions like hydrolysis of the tert-butyl ester .

Physicochemical Properties

Solubility and Stability

-

Solubility: Soluble in polar aprotic solvents (e.g., THF, DCM) and moderately soluble in ethanol. Insoluble in water due to the hydrophobic tert-butyl group .

-

Stability: Stable under inert atmospheres (N₂/Ar) but susceptible to hydrolysis under acidic or basic conditions. Storage at –20°C in anhydrous environments is recommended .

Spectroscopic Characterization

-

¹H NMR: Peaks at δ 1.47 (s, 9H, tert-butyl), δ 4.60 (s, 2H, -OCH2CO-), and δ 6.80–7.40 (m, 5H, aromatic protons) .

-

¹³C NMR: Signals at δ 170 ppm (ester carbonyl) and δ 80 ppm (tert-butyl quaternary carbon) .

-

IR Spectroscopy: Strong absorption at 1740 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O ester) .

Applications in Scientific Research

Organic Synthesis

Tert-butyl 2-phenoxyacetate serves as a precursor in:

-

Suzuki-Miyaura Coupling: The phenoxy group can be functionalized with boronic esters for cross-coupling reactions .

-

Peptide Mimetics: The acetate moiety is utilized to synthesize non-peptidic protease inhibitors, as demonstrated in antimalarial drug candidates .

Pharmaceutical Intermediates

The compound’s stability and reactivity make it valuable in synthesizing:

-

Anticancer Agents: Derivatives with halogen substituents (e.g., bromine) show cytotoxic activity against HeLa and MCF7 cell lines .

-

Antiviral Compounds: Modified analogs inhibit SARS-CoV-2 main protease (Mpro) with IC₅₀ values <20 μM .

Comparative Analysis with Structural Analogs

| Compound | Structural Variation | Reactivity/Application |

|---|---|---|

| Tert-butyl 2-[4-(bromomethyl)phenoxy]acetate | Bromomethyl substituent | Enhanced electrophilicity for SN2 reactions |

| Tert-butyl 2-chloroacetate | Chloro group instead of phenoxy | Higher electrophilic character |

| Ethyl 2-phenoxyacetate | Ethyl ester group | Lower steric hindrance, faster hydrolysis |

The tert-butyl group in tert-butyl 2-phenoxyacetate reduces hydrolysis rates compared to ethyl analogs, making it preferable for long-term storage .

Biological Activity and Mechanisms

Anticancer Properties

In vitro studies demonstrate moderate activity against cancer cell lines:

The mechanism involves inhibition of cysteine proteases critical for tumor cell proliferation .

Antiviral Activity

Derivatives of tert-butyl 2-phenoxyacetate inhibit SARS-CoV-2 Mpro with IC₅₀ values of 9.0–18.8 μM, suggesting potential for COVID-19 therapeutics .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume